Verapamil hydrochloride

Stereoselective pharmacology Enantiomer-specific activity Cardiac electrophysiology

Verapamil hydrochloride is the definitive calcium channel blocker for electrophysiology and drug interaction research. Its racemic R-/S-enantiomer pair provides an 8- to 20-fold differential in AV nodal conduction slowing, while the balanced vascular-to-myocardial selectivity ratio of 0.92 ensures predictable hemodynamic outcomes versus diltiazem or felodipine. As an FDA-designated moderate clinical CYP3A4 index inhibitor and strong P-gp inhibitor, it is indispensable for MDR reversal studies and ADME-Tox profiling. Exceptional solid-state stability (predicted t₉₀ of 56.7 years) guarantees long-term reference standard reliability. Ideal for patch-clamp electrophysiology, isolated heart perfusion, and in vivo supraventricular tachyarrhythmia models where precise AV nodal refractoriness control is critical.

Molecular Formula C27H39ClN2O4
Molecular Weight 491.1 g/mol
CAS No. 152-11-4
Cat. No. B1682204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerapamil hydrochloride
CAS152-11-4
SynonymsCalan
Cordilox
Dexverapamil
Falicard
Finoptin
Hydrochloride, Verapamil
Iproveratril
Isoptin
Isoptine
Izoptin
Lekoptin
Verapamil
Verapamil Hydrochloride
Molecular FormulaC27H39ClN2O4
Molecular Weight491.1 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
InChIKeyDOQPXTMNIUCOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Verapamil Hydrochloride (CAS 152-11-4): Technical Profile and Procurement Considerations


Verapamil hydrochloride is a phenylalkylamine calcium channel blocker that exists as a racemic mixture of R-(+) and S-(-) enantiomers, each exhibiting distinct pharmacokinetic and pharmacodynamic properties [1]. Unlike dihydropyridines, verapamil acts directly on both cardiac and vascular smooth muscle L-type calcium channels, conferring negative inotropic, chronotropic, and dromotropic effects [2]. The compound undergoes extensive stereoselective first-pass metabolism via CYP3A4 to form norverapamil, an active metabolite that contributes significantly to its overall pharmacological profile [3]. As a BCS Class II drug with low solubility and high permeability, formulation considerations are critical for ensuring consistent bioavailability in both research and industrial applications [4].

Why In-Class Substitution of Verapamil Hydrochloride (CAS 152-11-4) Is Not a Trivial Decision


Substituting verapamil hydrochloride with another calcium channel blocker such as diltiazem, nifedipine, or a different phenylalkylamine without rigorous justification introduces substantial scientific risk. The R- and S-enantiomers of verapamil exhibit an 8- to 20-fold differential in AV nodal conduction slowing, with the S-enantiomer demonstrating 15- to 50-fold greater negative inotropic activity in isolated cardiac preparations [1]. Furthermore, verapamil displays a vascular-to-myocardial selectivity ratio of 0.92, markedly distinct from diltiazem (8.9) and felodipine (103), fundamentally altering the hemodynamic and electrophysiological outcome [2]. Differences in P-glycoprotein inhibition potency among calcium channel blockers—with verapamil acting as a strong inhibitor while others exhibit weak or negligible activity—introduce additional confounding variables in experimental systems where drug efflux modulates intracellular concentrations [3]. The stereoselective first-pass metabolism and input-rate-dependent enantiomer disposition further preclude simple equivalence assumptions [4].

Quantitative Differentiation of Verapamil Hydrochloride (CAS 152-11-4) Versus Key Comparators


S-Enantiomer Exhibits 8- to 50-Fold Greater Pharmacodynamic Potency Than R-Enantiomer Across Cardiac Endpoints

The pharmacologic activity of verapamil is highly enantiomer-dependent. In human and animal studies, the S-enantiomer demonstrates 8 to 20 times the activity of the R-enantiomer in slowing AV nodal conduction [1]. In isolated blood-perfused dog papillary muscle, the S-enantiomer exhibits 15 to 50 times greater negative inotropic activity compared to the R-enantiomer, and approximately twice the effect in reducing peripheral resistance [1]. In isolated human septal strip preparations, the S-enantiomer is 8 times more potent than the R-enantiomer in reducing myocardial contractility [1].

Stereoselective pharmacology Enantiomer-specific activity Cardiac electrophysiology

Verapamil Lacks T-Type Versus L-Type Calcium Channel Selectivity, Distinct from Diltiazem and Mibefradil

In patch-clamp studies of guinea-pig ventricular myocytes, calcium channel blockers were evaluated for their relative selectivity for T-type versus L-type calcium channels using the T/L inhibition ratio. Mibefradil exhibited the highest T-selectivity; lacidipine and diltiazem were L-selective. In contrast, verapamil and amlodipine were non-selective, showing no preferential inhibition of either channel subtype [1]. At concentrations blocking less than 30% of L-type current, verapamil inhibited a significant proportion of T-type current, unlike diltiazem which blocked only 0.8% of T-type current under the same conditions [1].

Calcium channel subtype selectivity T-type calcium channel Electrophysiology

Vascular-to-Myocardial Selectivity Ratio of 0.92 Differentiates Verapamil from Diltiazem (8.9) and Felodipine (103)

In vitro studies using isolated rat portal vein (vascular) and paced left ventricular papillary muscle (myocardial) preparations in the same organ bath were used to determine vascular-to-myocardial inhibitory selectivity factors at equilibrium. The selectivity factor (vascular IC₅₀ / myocardial IC₅₀) was 103 for felodipine, 8.9 for diltiazem, and 0.92 for verapamil [1]. A value of 0.92 indicates that verapamil exhibits no preferential vascular over myocardial inhibition, producing balanced cardiac and vascular depressant effects at therapeutically relevant concentrations.

Vascular selectivity Myocardial selectivity Hemodynamics

Verapamil Acts as a Strong P-glycoprotein Inhibitor and Moderate CYP3A4 Index Inhibitor

Verapamil is classified as both a substrate and a strong inhibitor of P-glycoprotein (P-gp), distinguishing it from other calcium channel blockers that exhibit weaker or negligible P-gp inhibitory activity [1]. Verapamil is also recommended by the FDA as a moderate clinical CYP3A4 index inhibitor for drug-drug interaction studies [2]. The CYP3A4 inactivation potency follows the rank order: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D617, with kinact/KI values derived from cDNA-expressed CYP3A4 (+b5) assays [3].

P-glycoprotein inhibition CYP3A4 inhibition Drug-drug interaction

Thermal Stability up to 180°C with a Predicted Drug Substance Shelf-Life (t₉₀) of 56.7 Years

Thermogravimetric and differential scanning calorimetric analyses demonstrate that verapamil hydrochloride exhibits thermal stability up to 180°C and melts at 146°C, followed by total degradation [1]. Degradation occurs primarily under oxidizing conditions, yielding 3,4-dimethoxybenzoic acid via alkyl side chain oxidation [1]. The drug does not exhibit polymorphism under evaluated conditions [1]. Degradation kinetic analysis predicts a drug substance shelf-life (t₉₀) of 56.7 years, while a representative pharmaceutical formulation showed a t₉₀ of 6.8 years [1].

Thermal stability Shelf-life Degradation kinetics

Optimized Application Scenarios for Verapamil Hydrochloride (CAS 152-11-4) Based on Quantitative Differentiation Evidence


Cardiac Electrophysiology and Arrhythmia Research Requiring Stereochemically-Defined AV Nodal Suppression

Verapamil hydrochloride is the preferred calcium channel blocker for studies requiring robust AV nodal conduction slowing with a well-characterized enantiomeric activity profile. The S-enantiomer's 8- to 20-fold greater potency in slowing AV conduction relative to the R-enantiomer necessitates careful consideration of stereochemical composition in experimental design [1]. This property, combined with the balanced vascular-to-myocardial selectivity ratio of 0.92 [2], makes verapamil particularly suitable for isolated heart perfusion studies, patch-clamp electrophysiology in nodal tissues, and in vivo models of supraventricular tachyarrhythmias where precise control of AV nodal refractoriness is required.

Drug-Drug Interaction Studies and P-glycoprotein-Mediated Efflux Modulation Research

As a strong P-glycoprotein inhibitor and the only calcium channel blocker designated by the FDA as a moderate clinical CYP3A4 index inhibitor [1], verapamil hydrochloride is uniquely suited for investigating drug efflux mechanisms and CYP3A4-mediated metabolic interactions. The compound's ability to reverse multidrug resistance via P-gp inhibition makes it an essential tool compound in cancer pharmacology and pharmacokinetic interaction studies [1]. The enantioselective CYP3A4 inactivation kinetics—with S-verapamil showing kinact of 0.64 min⁻¹ and KI of 2.97 μM [2]—provide a quantitative framework for in vitro-to-in vivo extrapolation of drug interaction magnitude.

Calcium Channel Subtype Pharmacology Studies Requiring Non-Selective T/L Channel Blockade

For experiments designed to interrogate the functional roles of both T-type and L-type calcium channels simultaneously, verapamil hydrochloride offers a distinct advantage over L-selective agents such as diltiazem. Patch-clamp data from guinea-pig ventricular myocytes confirm that verapamil lacks subtype selectivity, inhibiting both T- and L-type currents without preference, whereas diltiazem exhibits clear L-selectivity with only 0.8% T-type inhibition at concentrations producing less than 30% L-type blockade [1]. This property is particularly relevant in atrial electrophysiology research, where sustained T-type channel blockade may confer advantages in preventing electrical remodeling [2].

Long-Term Stability-Dependent Applications Including Reference Standard Preparation and Method Validation

The exceptional solid-state thermal stability of verapamil hydrochloride—stable up to 180°C with a predicted drug substance t₉₀ of 56.7 years [1]—makes it an ideal candidate for applications where long-term chemical integrity is paramount. The absence of polymorphism under evaluated conditions eliminates a common source of analytical variability [1]. These characteristics are particularly advantageous for preparing analytical reference standards, conducting long-duration stability studies, and serving as a system suitability standard in validated HPLC methods where degradation must be minimal over extended storage periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verapamil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.